![molecular formula C14H8ClNO3 B1414813 2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid CAS No. 1018498-30-0](/img/structure/B1414813.png)
2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid
Overview
Description
2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid, also known as 2-chloro-1,3-benzoxazole-5-carboxylic acid (CBZC), is a synthetic compound that has been used in various scientific fields. It is an organic compound with a molecular formula of C11H7ClO3. CBZC has been studied for its potential applications in organic synthesis, as a catalyst, and as an inhibitor of certain enzymes. It has also been used in the development of pharmaceuticals, agrochemicals, and other products.
Scientific Research Applications
Pharmaceutical Research: Antimicrobial Agents
2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid may serve as a precursor for synthesizing compounds with potential antimicrobial properties. Similar structures have been shown to exhibit significant activity against various bacterial strains such as Bacillus subtilis, B. pumilus, and Escherichia coli . The benzoxazole moiety is often explored for its bioactivity, and modifications on the carboxylic acid group can lead to the development of new antibiotics.
Chemical Synthesis: Chalcone Derivatives
Chalcones and their derivatives are of great interest due to their diverse pharmacological activities. The compound could be used to synthesize chalcone derivatives, which have shown a wide range of biological effects, including antimicrobial, antifungal, antimalarial, antiviral, and anticancer properties . These derivatives are valuable for further medicinal chemistry studies.
properties
IUPAC Name |
2-(2-chlorophenyl)-1,3-benzoxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-10-4-2-1-3-9(10)13-16-11-7-8(14(17)18)5-6-12(11)19-13/h1-7H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMFSMZMURCTTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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